molecular formula C18H20N2O5S B2681131 Methyl 4-((2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)carbamoyl)benzoate CAS No. 1206992-37-1

Methyl 4-((2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)carbamoyl)benzoate

Cat. No. B2681131
CAS RN: 1206992-37-1
M. Wt: 376.43
InChI Key: NWKHKXOEEDHSCN-UHFFFAOYSA-N
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Description

Methyl 4-((2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)carbamoyl)benzoate, also known as MDCTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. MDCTB is a derivative of thiazolidinedione, which is a class of compounds known for their antidiabetic properties.

Scientific Research Applications

Crystal Engineering and Phase Transitions

Methyl 2-(carbazol-9-yl)benzoate, while not directly matching the queried compound, illustrates the use of similar compounds in crystal engineering. This substance exhibits unusual crystallization with eight molecules in the asymmetric unit, transitioning to a more efficient packing structure under high pressure (Johnstone et al., 2010).

Anticancer Activity

Compounds with the thiazolidinone moiety, similar to the target chemical, have shown promising results in antitumor screening, highlighting the potential of thiazolidinones containing benzothiazole moieties in anticancer applications. Specifically, novel 4-thiazolidinones have demonstrated significant activity against various cancer cell lines, including leukemia, melanoma, and lung cancer (Havrylyuk et al., 2010).

Catalytic Synthesis of Carbazoles

The catalyzed cyclization of 4-benzoxyl-1-(indol-2-yl)-2-alkynols into polysubstituted 2-oxygenated carbazole derivatives showcases the versatility of similar compounds in synthesizing complex structures efficiently. This process involves a mechanism that includes 1,3-migration and cyclization-elimination steps, emphasizing the utility of such compounds in organic synthesis (Qiu et al., 2014).

Imaging and Diagnostic Applications

Research into CK1 inhibitors labeled with carbon-11 for PET radiotracers demonstrates the potential use of related compounds in developing diagnostic tools for diseases like Alzheimer's. The synthesis of these inhibitors and their successful preparation for HPLC isolation and SPE highlight the compound's role in biomedical research (Gao et al., 2018).

Aldose Reductase Inhibition

Thiazolidine derivatives with oxothiazolidine benzoate and acetate groups have been synthesized and evaluated as inhibitors for aldose reductase, an enzyme involved in diabetic complications. The potent inhibitory activity of these compounds offers insights into their potential therapeutic applications (Saeed et al., 2014).

properties

IUPAC Name

methyl 4-[[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-25-17(23)12-8-6-11(7-9-12)16(22)19-13-4-2-3-5-14(13)20-15(21)10-26-18(20)24/h6-9,13-14H,2-5,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKHKXOEEDHSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCCCC2N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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